

1,1-diisopropoxycyclohexane CAS number and molecular formula.

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Compound of Interest

Compound Name: 1,1-Diisopropoxycyclohexane

Cat. No.: B072412

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Technical Guide: 1,1-Diisopropoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diisopropoxycyclohexane, also known as cyclohexanone diisopropyl ketal, is an organic compound with the CAS number 1132-95-2 and the molecular formula C₁₂H₂₄O₂. It is a colorless liquid with applications as a solvent and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.

It is important to note that, based on currently available public information, there is a lack of significant data regarding the specific biological activities or its role in signaling pathways relevant to drug development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **1,1-diisopropoxycyclohexane**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1132-95-2
Molecular Formula	C ₁₂ H ₂₄ O ₂
Molecular Weight	200.32 g/mol
IUPAC Name	1,1-di(propan-2-yloxy)cyclohexane
Synonyms	Cyclohexanone diisopropyl ketal, 1,1-Bis(1-methylethoxy)cyclohexane

Table 2: Physical Properties

Property	Value
Appearance	Colorless liquid
Boiling Point	85 °C @ 8 mmHg
Density	0.9047 g/cm ³ @ 24 °C
Refractive Index	1.4410 to 1.4450
Flash Point	69.2 ± 19.4 °C
Vapor Pressure	0.073 mmHg @ 25 °C

Synthesis

A common method for the synthesis of **1,1-diisopropoxycyclohexane** is the ketalization of cyclohexanone with isopropanol. A patented method describes a high-yield synthesis using triisopropyl orthoformate.

Experimental Protocol: Synthesis from Cyclohexanone and Triisopropyl Orthoformate

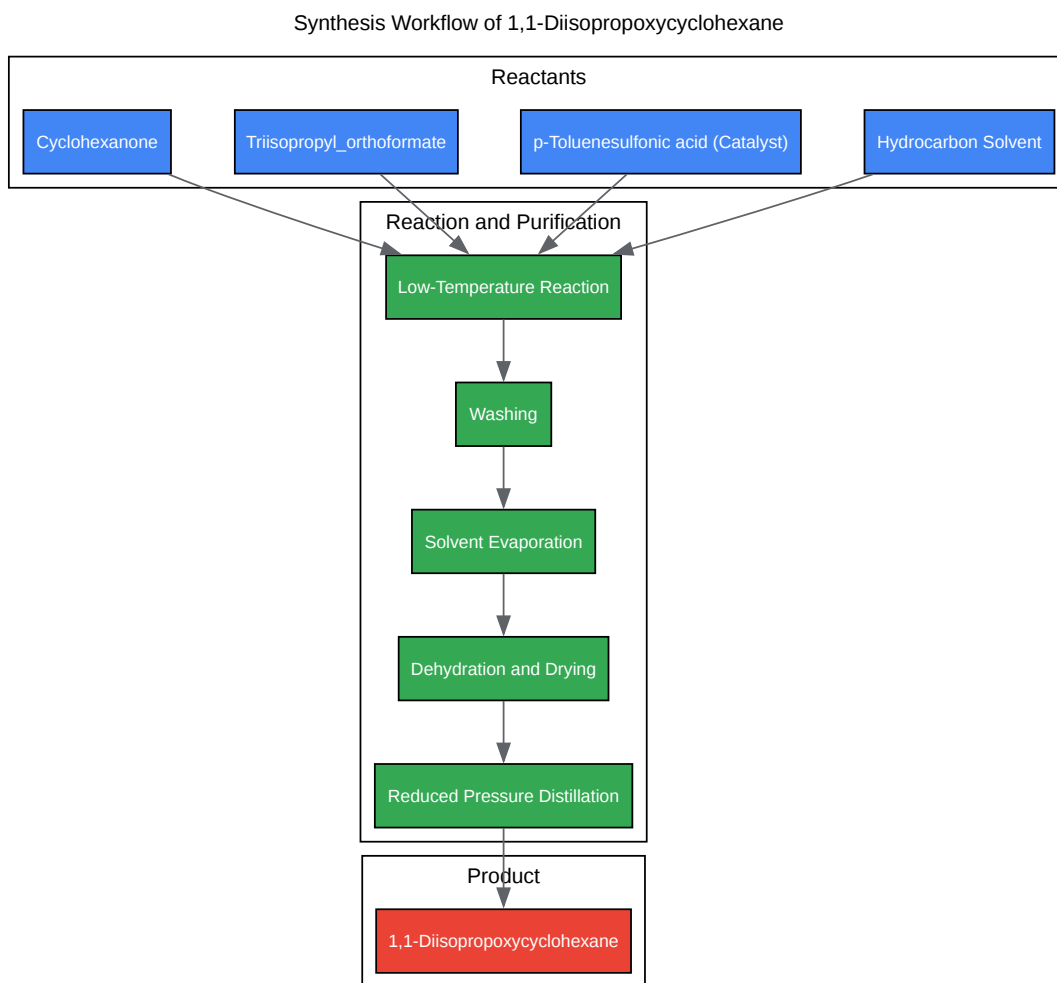
This protocol is based on a patented industrial preparation method which achieves a purity of over 98% and a yield of 87-92%.

Materials:

- Cyclohexanone
- Triisopropyl orthoformate
- p-Toluenesulfonic acid (catalyst)
- Hydrocarbon solvent (e.g., toluene)

Procedure:

- In a reaction vessel, combine cyclohexanone and a hydrocarbon solvent.
- Add p-toluenesulfonic acid as the catalyst.
- Cool the mixture to a low temperature.
- Slowly add triisopropyl orthoformate to the reaction mixture while maintaining the low temperature.
- Allow the reaction to proceed for a set time until completion, which can be monitored by techniques such as gas chromatography.
- Upon completion, wash the reaction mixture to remove the acid catalyst.
- The solvent is then removed by evaporation.
- The crude product is dehydrated and dried.
- Purify the final product by distillation under reduced pressure to obtain **1,1-diisopropoxycyclohexane**.



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Caption: Synthesis workflow for **1,1-diisopropoxycyclohexane**.

Spectroscopic Data

While specific, high-resolution spectra for **1,1-diisopropoxycyclohexane** are not readily available in public databases, the expected spectral characteristics can be inferred.

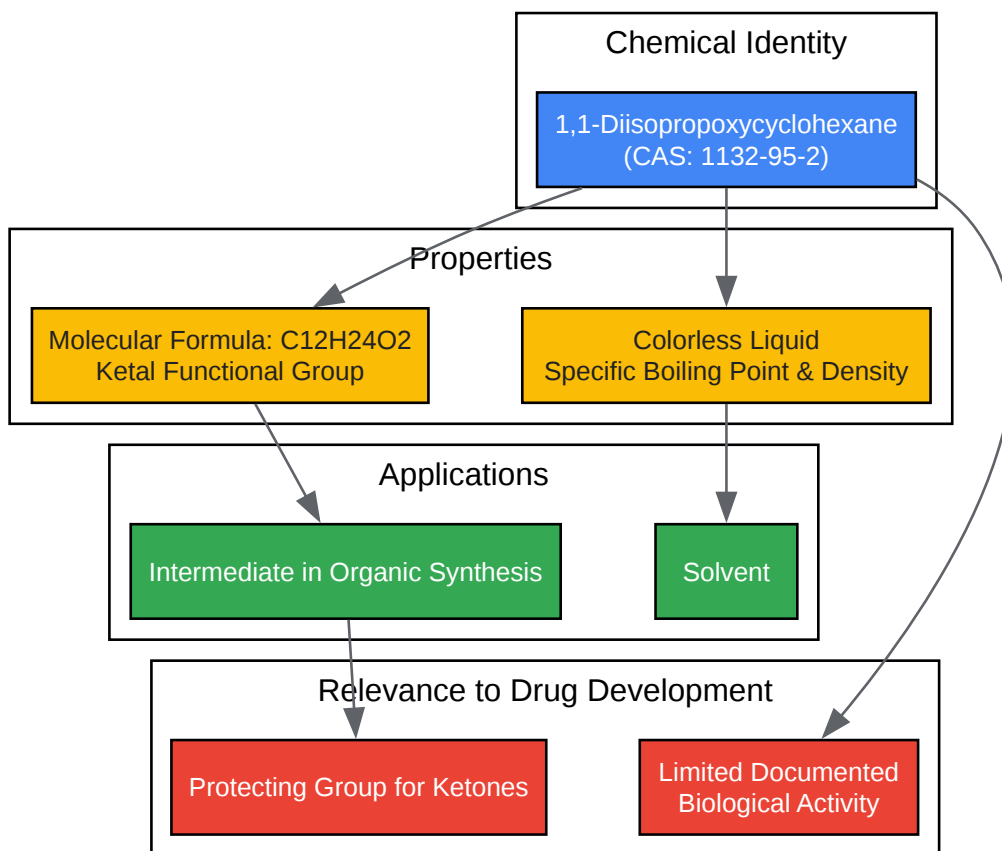
- ^1H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexane ring and the isopropoxy groups. The methine proton of the isopropoxy group would likely appear as a septet, and the methyl protons as a doublet.
- ^{13}C NMR: The spectrum would show characteristic peaks for the quaternary carbon of the cyclohexane ring bonded to the two oxygens, the other carbons of the cyclohexane ring, and the methine and methyl carbons of the isopropoxy groups.
- IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong carbonyl ($\text{C}=\text{O}$) absorption band (around 1715 cm^{-1}) from the starting material, cyclohexanone. Strong C-O stretching bands would be present in the fingerprint region (around $1000\text{-}1200\text{ cm}^{-1}$).
- Mass Spectrometry: The molecular ion peak would be observed at $m/z = 200$. Fragmentation would likely involve the loss of isopropoxy groups or cleavage of the cyclohexane ring.

Biological Activity and Drug Development Potential

Currently, there is a lack of published research detailing the specific biological activities of **1,1-diisopropoxycyclohexane**. General studies on cyclohexane derivatives have explored a range of biological effects, including antimicrobial properties. However, these findings are broad and not specific to this particular molecule.

For professionals in drug development, **1,1-diisopropoxycyclohexane**'s primary relevance is as a potential intermediate in the synthesis of more complex molecules. Its ketal functional group can serve as a protecting group for a ketone during multi-step syntheses of pharmacologically active compounds.

Properties and Applications of 1,1-Diisopropoxycyclohexane

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Caption: Relationships of **1,1-diisopropoxycyclohexane**'s properties and applications.

Safety Information

Table 3: Toxicological Data

Exposure Route	Result
Oral (LD50)	> 2000 mg/kg bw (rat)[1]
Inhalation (LC50)	> 5.6 mg/L air (rat)[1]
Dermal (LD50)	> 1000 mg/kg bw (rat)[1]

Handling and Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

1,1-Diisopropoxycyclohexane is a well-characterized organic compound with established physical and chemical properties. Its synthesis is efficient, making it a readily available intermediate for organic chemistry applications. For researchers in drug development, its primary utility lies in its role as a protecting group for ketones in complex synthetic pathways. While the broader class of cyclohexane derivatives has been investigated for various biological activities, specific data for **1,1-diisopropoxycyclohexane** in this regard is not currently available in the public domain. Future research may explore the pharmacological potential of this and related ketals.

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References

- 1. echemi.com [echemi.com]
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